molecular formula C20H18ClNO2 B069563 Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate CAS No. 171507-26-9

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate

Cat. No.: B069563
CAS No.: 171507-26-9
M. Wt: 339.8 g/mol
InChI Key: YTKGEFYSQBUWCP-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.8 g/mol. This compound is known for its unique structure, which includes a benzenemethanamine core with an alpha-phenyl group and a 3-chlorobenzoate ester. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate typically involves the esterification of benzenemethanamine with 3-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate can be compared with other similar compounds such as:

  • Benzenemethanamine, alpha-phenyl-, benzoate
  • Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate
  • Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate

These compounds share a similar core structure but differ in the position or presence of substituents on the benzoate group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds.

Properties

IUPAC Name

3-chlorobenzoic acid;diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGEFYSQBUWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169115
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171507-26-9
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171507269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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